- A new enantioselective synthesis of milnacipran and an analogue by catalytic asymmetric cyclopropanation, Advanced Synthesis & Catalysis, 2001, 343(3), 299-302

Cas no 96847-52-8 (rac 1-Phenyl-2-oxo-3-oxabicyclo3.1.0hexane)

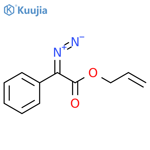

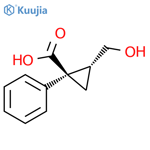

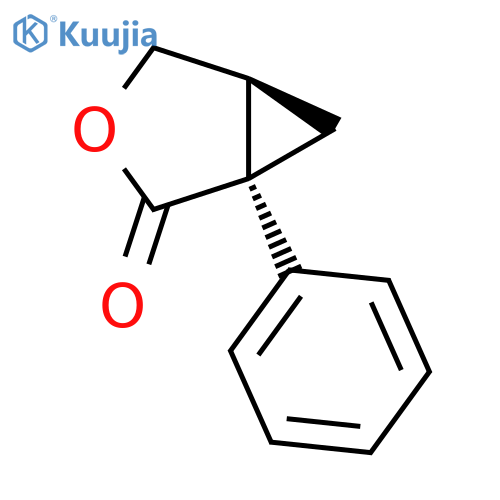

96847-52-8 structure

اسم المنتج:rac 1-Phenyl-2-oxo-3-oxabicyclo3.1.0hexane

كاس عدد:96847-52-8

وسط:C11H10O2

ميغاواط:174.195903301239

CID:2257488

rac 1-Phenyl-2-oxo-3-oxabicyclo3.1.0hexane الخواص الكيميائية والفيزيائية

الاسم و المعرف

-

- rac 1-Phenyl-2-oxo-3-oxabicyclo[3.1.0]hexane

- (1R)-1-phenyl-3-oxabicyclo[3.1.0]hexan-2-one

- (1R,5S)-1-Phenyl-3-oxabicyclo[3.1.0]hexan-2-one (ACI)

- 3-Oxabicyclo[3.1.0]hexan-2-one, 1-phenyl-, (1R)- (ZCI)

- rac 1-Phenyl-2-oxo-3-oxabicyclo3.1.0hexane

-

- نواة داخلي: 1S/C11H10O2/c12-10-11(6-9(11)7-13-10)8-4-2-1-3-5-8/h1-5,9H,6-7H2/t9-,11+/m1/s1

- مفتاح Inchi: WZGFIZUMKYUMRN-KOLCDFICSA-N

- ابتسامات: O=C1OC[C@H]2C[C@@]12C1C=CC=CC=1

rac 1-Phenyl-2-oxo-3-oxabicyclo3.1.0hexane الأسعارأكثر . >>

| مشروع | No. | اسم المنتج | Cas No. | نقاء | مواصفة | الأسعار | وقت التحديث | استفسار |

|---|---|---|---|---|---|---|---|---|

| TRC | P335845-1g |

rac 1-Phenyl-2-oxo-3-oxabicyclo[3.1.0]hexane |

96847-52-8 | 1g |

$ 150.00 | 2023-09-06 | ||

| TRC | P335845-10g |

rac 1-Phenyl-2-oxo-3-oxabicyclo[3.1.0]hexane |

96847-52-8 | 10g |

$ 1160.00 | 2023-09-06 | ||

| TRC | P335845-1000mg |

rac 1-Phenyl-2-oxo-3-oxabicyclo[3.1.0]hexane |

96847-52-8 | 1g |

$150.00 | 2023-05-17 | ||

| TRC | P335845-10000mg |

rac 1-Phenyl-2-oxo-3-oxabicyclo[3.1.0]hexane |

96847-52-8 | 10g |

$1160.00 | 2023-05-17 |

rac 1-Phenyl-2-oxo-3-oxabicyclo3.1.0hexane طريقة الإنتاج

طريقة الإنتاج 1

رد فعل الشرط

1.1 Catalysts: Rhodium, tetrakis[μ-[methyl (2S)-4-(oxo-κO)-2-azetidinecarboxylato-κN1]]di-, (Rh… Solvents: Dichloromethane

المراجع

طريقة الإنتاج 2

رد فعل الشرط

المراجع

- Improved process for the preparation of levomilnacipran, World Intellectual Property Organization, , ,

طريقة الإنتاج 3

رد فعل الشرط

المراجع

- Synthesis of (+)- and (-)-milnacipran and their conformationally restricted analogs, Tetrahedron Letters, 1996, 37(5), 641-4

طريقة الإنتاج 4

رد فعل الشرط

1.1 Catalysts: Rhodium, tetrakis[μ-[methyl (2S)-4-(oxo-κO)-2-azetidinecarboxylato-κN1]]di-, (Rh… Solvents: Dichloromethane ; 2 h, reflux

المراجع

- Comparative enantiocontrol with allyl phenyldiazoacetates in asymmetric catalytic intramolecular cyclopropanation, Chirality, 2003, 15(4), 369-373

طريقة الإنتاج 5

رد فعل الشرط

1.1 Reagents: Sodium hydride Solvents: Water ; 6 h, 90 - 100 °C

1.2 Reagents: Hydrochloric acid Solvents: Water ; 4 h, pH 1 - 2, 60 - 70 °C

1.3 Reagents: Sodium bicarbonate Solvents: Water

1.2 Reagents: Hydrochloric acid Solvents: Water ; 4 h, pH 1 - 2, 60 - 70 °C

1.3 Reagents: Sodium bicarbonate Solvents: Water

المراجع

- A process for the preparation of Dextromilnacipran or its salt thereof, India, , ,

طريقة الإنتاج 6

رد فعل الشرط

المراجع

- 1-Phenyl-2-(hydroxymethyl)cyclopropanecarboxylic acid and derivatives, Bollettino Chimico Farmaceutico, 1978, 117(6), 331-42

طريقة الإنتاج 7

رد فعل الشرط

المراجع

- Stereocontrolled Synthesis of Trisubstituted Cyclopropanes: Expedient, Atom-Economical, Asymmetric Syntheses of (+)-Bicifadine and DOV21947, Organic Letters, 2006, 8(17), 3885-3888

طريقة الإنتاج 8

رد فعل الشرط

1.1 Reagents: Lithium bis(trimethylsilyl)amide Solvents: Toluene , Tetrahydrofuran ; 10 min, rt; 20 min, rt

1.2 Reagents: Monosodium phosphate Solvents: Water ; rt

1.2 Reagents: Monosodium phosphate Solvents: Water ; rt

المراجع

- Synthesis of enantiopure cyclopropyl esters from (-)-levoglucosenone, Organic & Biomolecular Chemistry, 2016, 14(31), 7520-7528

طريقة الإنتاج 9

رد فعل الشرط

1.1 Reagents: Sodium amide Solvents: Benzene ; 0 °C; 3 h, rt

1.2 Solvents: Benzene ; 2 h, rt

1.3 Reagents: Potassium hydroxide Solvents: Ethanol ; 15 h, reflux; 30 min, 150 °C; 45 min, 15 mm Hg, 150 °C

1.2 Solvents: Benzene ; 2 h, rt

1.3 Reagents: Potassium hydroxide Solvents: Ethanol ; 15 h, reflux; 30 min, 150 °C; 45 min, 15 mm Hg, 150 °C

المراجع

- (+)-Methyl (1R,2S)-2-{[4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl]methyl}-1-phenylcyclopropanecarboxylate [(+)-MR200] Derivatives as Potent and Selective Sigma Receptor Ligands: Stereochemistry and Pharmacological Properties, Journal of Medicinal Chemistry, 2018, 61(1), 372-384

طريقة الإنتاج 10

رد فعل الشرط

1.1 Reagents: Sodium amide Solvents: Benzene ; 30 min, < 20 °C; 30 min, rt

1.2 Solvents: Benzene ; 25 min, < 20 °C; 30 min, rt

1.3 Reagents: Potassium hydroxide Solvents: Ethanol , Water ; 8 h, reflux

1.2 Solvents: Benzene ; 25 min, < 20 °C; 30 min, rt

1.3 Reagents: Potassium hydroxide Solvents: Ethanol , Water ; 8 h, reflux

المراجع

- Conformational Restriction Approach to β-Secretase (BACE1) Inhibitors: Effect of a Cyclopropane Ring To Induce an Alternative Binding Mode, Journal of Medicinal Chemistry, 2012, 55(20), 8838-8858

طريقة الإنتاج 11

رد فعل الشرط

1.1 Reagents: Sodium amide Solvents: Benzene ; 0 °C; 3 h, rt

1.2 0 °C; 2 h, rt

1.3 Reagents: Potassium hydroxide Solvents: Ethanol , Water ; overnight, reflux

1.4 Reagents: Hydrochloric acid Solvents: Water ; pH 1, 0 °C

1.2 0 °C; 2 h, rt

1.3 Reagents: Potassium hydroxide Solvents: Ethanol , Water ; overnight, reflux

1.4 Reagents: Hydrochloric acid Solvents: Water ; pH 1, 0 °C

المراجع

- Synthesis of enantiomerically pure milnacipran analogs and inhibition of dopamine, serotonin, and norepinephrine transporters, Bioorganic & Medicinal Chemistry Letters, 2007, 17(10), 2834-2837

طريقة الإنتاج 12

رد فعل الشرط

1.1 150 °C

المراجع

- In vivo and in vitro olefin cyclopropanation catalyzed by engineered and chimeric heme enzymes, World Intellectual Property Organization, , ,

طريقة الإنتاج 13

رد فعل الشرط

المراجع

- Studies on the structure-activity relationship of bicifadine analogs as monoamine transporter inhibitors, Bioorganic & Medicinal Chemistry Letters, 2008, 18(13), 3682-3686

طريقة الإنتاج 14

رد فعل الشرط

1.1 Reagents: Sodium amide Solvents: Benzene ; 7 min, cooled; 1 h, rt

1.2 Solvents: Benzene ; 20 min, cooled; 20 min, cooled

1.3 Reagents: Potassium hydroxide Solvents: Ethanol , Water ; 19 h, reflux

1.2 Solvents: Benzene ; 20 min, cooled; 20 min, cooled

1.3 Reagents: Potassium hydroxide Solvents: Ethanol , Water ; 19 h, reflux

المراجع

- Preparation of pyrimidinylcyclopropane derivatives having BACE1 inhibiting activity, World Intellectual Property Organization, , ,

طريقة الإنتاج 15

رد فعل الشرط

المراجع

- Synthesis of 1-arylpiperazyl-2-phenylcyclopropanes designed as antidopaminergic agents: Cyclopropane-based conformationally restricted analogs of haloperidol, Bioorganic & Medicinal Chemistry, 2008, 16(19), 8875-8881

طريقة الإنتاج 16

رد فعل الشرط

1.1 Solvents: Dimethylformamide , Water ; 41 h, pH 8, 27 °C; acidified

المراجع

- Microbiological transformations. 34. Enantioselective hydrolysis of a key-lactone involved in the synthesis of the antidepressant milnacipran, Tetrahedron Letters, 1996, 37(26), 4519-4522

طريقة الإنتاج 17

رد فعل الشرط

1.1 Catalysts: Ferrous perchlorate , Sodium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate , (4S,4′S)-2,2′-[(1R)-2,2′,3,3′-Tetrahydro-1,1′-spirobi[1H-indene]-7,7′-diyl]bis[4… Solvents: Chloroform ; 4 h, rt

1.2 30 h, 60 °C

1.2 30 h, 60 °C

المراجع

- Enantioselective Iron-Catalyzed Intramolecular Cyclopropanation Reactions, Angewandte Chemie, 2014, 53(48), 13188-13191

طريقة الإنتاج 18

رد فعل الشرط

المراجع

- Synthesis, stereochemistry, and chiroptical spectra of cyclopropyl lactones and thionolactones, Tetrahedron: Asymmetry, 1996, 7(11), 3169-3180

rac 1-Phenyl-2-oxo-3-oxabicyclo3.1.0hexane Raw materials

- 1-Phenyl-3-oxabicyclo3.1.0hexan-2-one

- (S)-Epichlorohydrin

- Allyl phenyldiazoacetate

- (1R,2S)-2-(Hydroxymethyl)-1-phenylcyclopropanecarboxylicacid

- 2-(hydroxymethyl)-1-phenylcyclopropanecarboxylic acid

- (1R,2S)-2-(hydroxymethyl)-1-phenylcyclopropanecarbonitrile

rac 1-Phenyl-2-oxo-3-oxabicyclo3.1.0hexane Preparation Products

rac 1-Phenyl-2-oxo-3-oxabicyclo3.1.0hexane الوثائق ذات الصلة

-

Klaudia Kaniewska,Agata Kowalczyk,Marcin Karbarz,Anna M. Nowicka Analyst, 2016,141, 5815-5821

-

Amanda Bongers,Berthorie Beauvoir,Nicholas Streja,Georg Northoff,Alison B. Flynn Chem. Educ. Res. Pract., 2020,21, 496-512

-

Christof Geßner,Dmytro Denysenko,Björn Bredenkötter,Fabienne Gschwind,Katharina M. Fromm,Wojciech Nitek,Elias Klemm,Dirk Volkmer Dalton Trans., 2013,42, 6909-6921

-

Junping Hu,Yingchun Cheng,Hui Ying Yang,Yugui Yao,Shengyuan A. Yang Nanoscale, 2016,8, 15340-15347

Related Articles

-

نظام كريسبر-كاس9: ثورة في الطب الحيوي والعلاجات الجينية يشهد مجال الطب الحيوي تحولاً جذرياً بفضل الت……Jun 24, 2025

-

الأجسام المضادة المقترنة بالأدوية: ثورة مستمرة في علاج السرطان المستهدف في ساحة الكيمياء الحيوية وال……Jun 24, 2025

-

دور البروتينات في علاج الأمراض: من الأجسام المضادة إلى العلاج بالخلايا في العقدين الأخيرين، شهد مجال……Jun 24, 2025

-

تعديل الجينات بواسطة CRISPR-Cas9: ثورة في الكيمياء الحيوية والطب العلاجي يشهد مجال الطب الحيوي تحولا……Jun 24, 2025

-

الأدوية المركبة بالجسم المضاد: هندسة بيوكيميائية ثورية في مواجهة السرطان body ……Jun 24, 2025

96847-52-8 (rac 1-Phenyl-2-oxo-3-oxabicyclo3.1.0hexane) منتجات ذات صلة

- 1699324-03-2(3-{(benzyloxy)carbonylamino}-3-(pyrimidin-4-yl)propanoic acid)

- 1854904-77-0(1-(4-Fluorophenyl)-2-(3-hydroxyazetidin-1-yl)ethan-1-one)

- 1389313-47-6(2-Amino-3,5-dichloro-6-fluorobenzylamine)

- 1804768-95-3(2-(Aminomethyl)-4-hydroxy-6-iodo-3-(trifluoromethoxy)pyridine)

- 850882-11-0(Ethyl 1-Benzofuran-7-carboxylate)

- 42464-96-0(NNMTi)

- 1439373-47-3((2S)?-2,?4-?Morpholinedicarboxyl?ic Acid 4-?(Phenylmethyl) Ester)

- 2171300-89-1(1-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanoyl-2-methylpiperidine-4-carboxylic acid)

- 1339378-90-3(1-Chloro-2,6,6-trimethylheptane)

- 1804377-70-5(2-(Chloromethyl)-4-(difluoromethyl)-5-fluoropyridine-3-acetonitrile)

الموردين الموصى بهم

Shanghai Jinhuan Chemical CO., LTD.

عضو ذهبي

مورد الصين

كميّة كبيرة

Wuhan brilliant Technology Co.,Ltd

عضو ذهبي

مورد الصين

كميّة كبيرة

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

عضو ذهبي

مورد الصين

مُحْضِر

Shanghai Aoguang Biotechnology Co., Ltd

عضو ذهبي

مورد الصين

كميّة كبيرة

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD

عضو ذهبي

مورد الصين

كميّة كبيرة